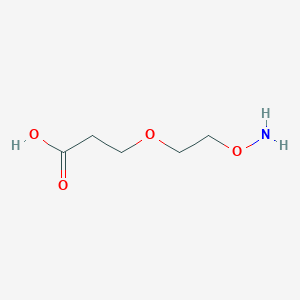

Aminooxy-PEG1-acid

Beschreibung

Eigenschaften

Molekularformel |

C5H11NO4 |

|---|---|

Molekulargewicht |

149.15 g/mol |

IUPAC-Name |

3-(2-aminooxyethoxy)propanoic acid |

InChI |

InChI=1S/C5H11NO4/c6-10-4-3-9-2-1-5(7)8/h1-4,6H2,(H,7,8) |

InChI-Schlüssel |

GFTKTVMFVCHBHR-UHFFFAOYSA-N |

Kanonische SMILES |

C(COCCON)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Aminooxy-PEG1-acid. It details its chemical structure, physicochemical properties, and its utility in bioconjugation. This document also includes a detailed experimental protocol for a two-step conjugation strategy and visual representations of its structure and experimental workflow.

Core Properties of this compound

This compound is a versatile crosslinker that features two distinct reactive moieties at either end of a short, hydrophilic single-unit polyethylene (B3416737) glycol (PEG) spacer. This structural arrangement facilitates sequential and chemoselective conjugation reactions, establishing it as a valuable tool in chemical biology and drug development. The aminooxy group is specifically reactive towards aldehydes and ketones, forming a stable oxime bond. Concurrently, the carboxylic acid group can be activated to react with primary amines, forming a stable amide bond. The inclusion of a PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its application in experimental design.

| Identifier | Value |

| IUPAC Name | 2-(2-(aminooxy)ethoxy)acetic acid |

| Molecular Formula | C4H9NO4 |

| Molecular Weight | 135.12 g/mol |

| Appearance | Typically a solid or oil |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF |

| Purity | Generally ≥95% |

| Storage Conditions | -20°C |

Chemical Structure

The structure of this compound consists of a terminal aminooxy group (-ONH2) and a carboxylic acid group (-COOH) connected by a single ethylene (B1197577) glycol unit.

Chemical Reactivity and Applications

The utility of this compound is derived from its two terminal functional groups, which can undergo highly specific and efficient bioorthogonal reactions.

-

Aminooxy Group (-ONH2): This moiety chemoselectively reacts with aldehydes and ketones to form a stable oxime linkage.[1] This reaction is particularly useful for conjugating the linker to proteins or other biomolecules that have been modified to present a carbonyl group.[1]

-

Carboxylic Acid Group (-COOH): The carboxylic acid can be activated by reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming a stable amide bond.[2][3]

This dual reactivity makes this compound a versatile linker for a variety of applications, including:

-

Antibody-Drug Conjugate (ADC) Development: It can be used to attach cytotoxic payloads to antibodies.

-

Peptide and Oligonucleotide Labeling: For the introduction of reporter molecules or other functionalities.

-

Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors.[1]

Experimental Protocols

Herein are detailed methodologies for a two-step bioconjugation strategy using this compound.

Protocol 1: Oxime Ligation of an Aldehyde/Ketone-Modified Molecule

This protocol describes the conjugation of an aldehyde or ketone-containing molecule (Molecule A) to this compound.

Materials:

-

Aldehyde or ketone-modified molecule (Molecule A)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5. For molecules that are not stable at neutral pH, a buffer of pH 4.5-5.5 can be used.[4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Aniline (B41778) (optional catalyst)

-

Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde or ketone-modified Molecule A in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is a concern, a small amount of a compatible organic solvent like DMF or DMSO can be added.

-

Prepare a stock solution of this compound in DMF or water.

-

-

Reaction Setup:

-

To the solution of Molecule A, add 1.5 to 5 equivalents of the this compound stock solution.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.[5]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C. The reaction progress can be monitored by RP-HPLC and/or mass spectrometry at regular intervals. Reactions are typically complete within 2-24 hours.[5]

-

-

Purification:

-

Once the reaction is complete, purify the Molecule A-PEG1-acid conjugate using a suitable method such as RP-HPLC.[5]

-

Protocol 2: Amide Coupling to an Amine-Containing Molecule

This protocol describes the conjugation of the purified Molecule A-PEG1-acid conjugate to an amine-containing molecule (Molecule B).

Materials:

-

Purified Molecule A-PEG1-acid conjugate

-

Amine-containing molecule (Molecule B)

-

Coupling Buffer: 0.1 M MES buffer, pH 4.5-6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the Molecule A-PEG1-acid conjugate in the coupling buffer.

-

Add a 10-fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Amide Coupling:

-

Dissolve Molecule B in the coupling buffer and add it to the activated Molecule A-PEG1-acid conjugate solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.

-

Purify the final bioconjugate (Molecule A-PEG1-Molecule B) using an appropriate method like dialysis or size-exclusion chromatography to remove excess reagents.[4]

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the two-step bioconjugation workflow using this compound.

References

In-Depth Technical Guide to Aminooxy-PEG1-acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Aminooxy-PEG1-acid, a heterobifunctional linker critical in bioconjugation and drug development. This document details its physicochemical characteristics, stability profile, and protocols for its application, offering a valuable resource for scientists engaged in developing advanced therapeutics and diagnostics.

Core Chemical Properties

This compound, systematically named 2-(2-(aminooxy)ethoxy)acetic acid, is a versatile linker molecule featuring a terminal aminooxy group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for the chemoselective ligation of molecules, making it a valuable tool in creating complex bioconjugates.

The aminooxy group provides a reactive handle for covalent modification of molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.[1][2][3] The terminal carboxylic acid can be conjugated to amine-containing molecules using standard carbodiimide (B86325) chemistry. The short PEG spacer enhances the solubility of the molecule in aqueous media.[4]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Aminooxy-PEG1-amine HCl salt[5][6] | Aminooxy-PEG1-propargyl HCl salt[7] |

| Molecular Formula | C4H9NO4 | C4H12N2O2 | C5H9NO2 |

| Molecular Weight | 135.12 g/mol | 120.1 g/mol | 115.1 g/mol |

| CAS Number | 1591849-14-7 (predicted) | 1510385-08-6 | 1895922-69-6 |

| Appearance | Not specified; likely an oil or solid | Solid | Solid |

| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DCM, DMF[5] | Soluble in water, DMSO, DMF[7] |

| pKa (predicted) | 4.29 ± 0.10 (acid) | Not available | Not available |

| Boiling Point (predicted) | 333.9 ± 27.0 °C | Not available | Not available |

Stability and Handling

Aminooxy-containing compounds are known to be reactive and sensitive, necessitating careful handling and storage to maintain their integrity.[5][7]

Storage:

-

Long-term: For extended storage, this compound should be kept at -20°C in a tightly sealed container, protected from moisture.[5][8]

-

Short-term: For frequent use, it is advisable to prepare aliquots of solutions in anhydrous solvents like DMSO or DMF and store them at -20°C for up to one month or at -80°C for up to six months.[8][9][10] Avoid repeated freeze-thaw cycles.[8]

-

In-use: It is highly recommended to use aminooxy compounds immediately after preparation or within one week.[5][7]

Chemical Stability:

-

pH: The aminooxy group is generally stable under neutral and mild acidic or basic conditions commonly used in bioconjugation reactions.[8] The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.[11]

-

Incompatible Materials: Avoid strong oxidizing or reducing agents, as they can degrade the aminooxy functionality.[8][9] Also, avoid strong acids and alkalis.[9]

-

Handling Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12] Avoid inhalation of dust or vapors and contact with skin and eyes.[9]

Reactivity and Bioconjugation

The primary application of this compound lies in its ability to form stable covalent bonds with other molecules, a process central to the creation of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[13]

Oxime Ligation

The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[1][13]

Caption: General scheme of oxime ligation between an aldehyde/ketone-containing molecule and this compound.

The rate of oxime formation is influenced by pH and can be accelerated by nucleophilic catalysts such as aniline (B41778) and its derivatives.[14][15][16] While the optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0, the use of a catalyst allows the reaction to proceed efficiently at a more neutral pH (6.5-7.5), which is often necessary to maintain the stability of biomolecules.[11][14]

Table 2: Second-Order Rate Constants for Oxime Ligation with a Dansyl-Aminooxy Compound and Citral (Aldehyde) at pH 7.0

| Catalyst (50 mM) | Rate Constant (k, M⁻¹s⁻¹) |

| None | ~0.1 |

| Aniline | 48.6 |

| p-Phenylenediamine (pPDA) | >100 |

| m-Phenylenediamine (mPDA) | ~120 |

Note: Data is for a model system and may vary depending on the specific reactants and conditions.

Carboxylic Acid Activation

The carboxylic acid moiety of this compound can be activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester can then react with primary amines to form a stable amide bond.

Caption: Workflow for the conjugation of this compound to an amine-containing molecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Oxime Ligation

Materials:

-

Aldehyde or ketone-modified biomolecule

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Ammonium Acetate, pH 4.5

-

Aniline (optional catalyst, 1 M stock in DMF)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., RP-HPLC, SEC)

Procedure:

-

Biomolecule Preparation: Dissolve the aldehyde or ketone-modified biomolecule in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be added.[17]

-

Reagent Preparation: Prepare a stock solution of this compound in DMF or water.

-

Reaction Setup: To the biomolecule solution, add 1.5 to 5 equivalents of the this compound stock solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.[17]

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours). Reactions are often driven to completion within 2-24 hours.[17]

-

Purification: Once the reaction is complete, purify the conjugate using a suitable method such as RP-HPLC or size-exclusion chromatography.[17]

Caption: A logical workflow for performing an oxime ligation reaction.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its defined reactive ends allow for the precise and efficient construction of complex bioconjugates. The stability of the resulting oxime bond, coupled with the mild reaction conditions, makes it a superior choice for many bioconjugation applications. The protocols and data provided in this guide offer a solid foundation for the successful application of this important linker in the development of novel therapeutics and research probes.

References

- 1. interchim.fr [interchim.fr]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]

- 5. Aminooxy-PEG1-amine, 1510385-08-6 | BroadPharm [broadpharm.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Synthesis and Purification of Aminooxy-PEG1-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Aminooxy-PEG1-acid, also known as 2-(aminooxy)acetic acid. This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a reactive aminooxy group for conjugation to aldehydes and ketones, and a carboxylic acid for further modification.[1][2] The hydrophilic nature of the short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the protection of the aminooxy group, followed by the introduction of the carboxylic acid moiety, and subsequent deprotection. While various strategies exist for the synthesis of related aminooxy-PEG derivatives[4][5], a common approach for 2-(aminooxy)acetic acid involves the use of a protected hydroxylamine (B1172632) precursor.

A plausible synthetic route starts with a protected form of hydroxylamine, such as N-hydroxyphthalimide, which is then alkylated with a haloacetic acid derivative, followed by deprotection to yield the final product.

Experimental Protocol

Step 1: Alkylation of N-Hydroxyphthalimide with Ethyl Bromoacetate (B1195939)

-

In a round-bottom flask, dissolve N-hydroxyphthalimide (1 equivalent) in a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.2 equivalents), to the solution and stir for 15 minutes at room temperature.

-

Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-70°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.

Step 2: Hydrolysis of the Ester

-

Suspend the ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate in a mixture of ethanol (B145695) and water.

-

Add a strong base, such as sodium hydroxide (B78521) (NaOH, 2 equivalents), and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid.

Step 3: Deprotection to Yield this compound

-

Dissolve the 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture and filter to remove the phthalhydrazide by-product.

-

Concentrate the filtrate under reduced pressure.

-

The crude this compound can then be purified.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials and by-products. A common method for purifying acidic and water-soluble small molecules like this compound is through ion-exchange chromatography.[6]

Experimental Protocol

-

Resin Preparation: Prepare a column with a suitable anion-exchange resin (e.g., Amberlite IRA-400) and equilibrate it with a low concentration buffer (e.g., 0.1 M acetic acid).

-

Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any neutral or cationic impurities.

-

Elution: Elute the bound this compound using a gradient of increasing salt concentration (e.g., a linear gradient of 0.1 M to 2 M acetic acid or a suitable salt solution).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the product using a suitable method such as TLC or by monitoring the pH of the eluate.

-

Desalting and Lyophilization: Pool the fractions containing the pure product, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the final product as a solid.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) | Purity (%) |

| 1 | Alkylation | N-Hydroxyphthalimide, Ethyl bromoacetate, K₂CO₃ | DMF | 85-95 | >95 |

| 2 | Hydrolysis | Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate, NaOH | Ethanol/Water | 90-98 | >95 |

| 3 | Deprotection | 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid, Hydrazine hydrate | Ethanol | 70-85 | >90 (crude) |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR (D₂O) | δ (ppm): ~4.4 (s, 2H, -O-CH₂-), signals for aminooxy protons |

| ¹³C NMR (D₂O) | δ (ppm): ~75 (-O-CH₂-), ~175 (-COOH) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₂H₄NO₃⁻: 90.02, found: 90.02 |

| Purity (HPLC) | >98% |

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for this compound.

References

- 1. Aminooxy-PEG-acid |Acid-PEG-Aminooxy | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 5. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 6. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]

Aminooxy-PEG1-acid mechanism of action in bioconjugation

An in-depth technical guide on the mechanism of action of Aminooxy-PEG1-acid in bioconjugation for researchers, scientists, and drug development professionals.

Core Principle: The Oxime Ligation

This compound is a heterobifunctional linker that leverages a highly selective and stable chemical reaction known as oxime ligation. This bioorthogonal reaction forms the cornerstone of its utility in bioconjugation. The linker consists of three key components:

-

Aminooxy Group (-ONH₂): This nucleophilic moiety is the reactive handle that specifically targets and couples with carbonyl groups (aldehydes or ketones).[1][2]

-

PEG1 Spacer (-O-CH₂CH₂-O-): A single polyethylene (B3416737) glycol unit enhances the linker's hydrophilicity and aqueous solubility. This short, flexible spacer can also mitigate steric hindrance between the molecules being conjugated.[2][3]

-

Carboxylic Acid Group (-COOH): A terminal acid group that provides a secondary point for conjugation or can be used to modulate the overall charge and solubility of the final conjugate.[1]

The primary mechanism of action is the reaction between the aminooxy group of the linker and a carbonyl group on a target biomolecule, such as a protein, peptide, or polysaccharide, to form a highly stable oxime bond.[4][5][6] This chemistry is valued for its high specificity, the mild, aqueous conditions under which it proceeds, and the exceptional stability of the resulting linkage compared to other imine-based bonds like hydrazones.[5][7][8]

Mechanism of Action: Oxime Bond Formation

The formation of an oxime is a two-step process involving nucleophilic addition followed by dehydration.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbon of the carbonyl group (aldehyde or ketone).[7]

-

Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Dehydration: The intermediate subsequently loses a water molecule (dehydration) to form the final, stable C=N-O oxime linkage.[9]

This reaction is under general acid catalysis, and the rate is pH-dependent.[10] The optimal pH for uncatalyzed oxime formation is typically mildly acidic (around pH 4.5), as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[9][10] However, at physiological pH (~7.4), the reaction can be slow.[11] To overcome this kinetic limitation, nucleophilic catalysts are frequently employed.

Catalysis of Oxime Ligation

Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are effective catalysts that significantly accelerate oxime ligation at neutral pH.[12][13][14] The catalytic mechanism involves the formation of a more reactive, transient protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy group than the original carbonyl, thereby lowering the activation energy and increasing the overall reaction rate.[15][16]

Caption: Mechanism of oxime ligation and the role of aniline catalysis.

Quantitative Data Summary

The efficiency and stability of oxime ligation are critical for its application in drug development. Key quantitative parameters are summarized below.

| Parameter | Value | Significance | Citations |

| Second-Order Rate Constant (k₁) | ~0.01 M⁻¹s⁻¹ (uncatalyzed, neutral pH) | The uncatalyzed reaction is slow under physiological conditions. | [9] |

| 8.2 M⁻¹s⁻¹ (aniline-catalyzed, pH 7) | Aniline provides a significant rate enhancement, making the reaction practical at neutral pH. | [11] | |

| Equilibrium Constant (Keq) | >10⁸ M⁻¹ | The equilibrium strongly favors the formation of the oxime product, ensuring high yields even at low reactant concentrations. | [9][11] |

| Relative Hydrolytic Stability | Oxime is ~600x more stable than a methylhydrazone at pD 7.0. | The oxime bond is exceptionally stable against hydrolysis under physiological conditions, minimizing premature cleavage of the conjugate. | [17] |

| Catalyst Efficacy | m-phenylenediamine (mPDA) can be up to 15x more efficient than aniline. | Advanced catalysts can further accelerate the reaction, enabling very rapid conjugation when needed. | [12] |

Experimental Protocols

The following section provides a generalized, representative protocol for the conjugation of this compound to a glycoprotein, such as an antibody.

Part 1: Generation of Aldehyde Groups on the Antibody

This step utilizes mild oxidation to convert cis-diol groups within the antibody's carbohydrate domains into reactive aldehydes.

Materials:

-

Antibody of interest

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5, or Phosphate-Buffered Saline (PBS), pH 7.4[18][19]

-

Desalting column or dialysis cassette

Procedure:

-

Prepare the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[18][21]

-

Add a freshly prepared solution of NaIO₄ to a final concentration of 1-10 mM.[18][19]

-

Incubate the reaction for 30 minutes at 4°C or on ice, protected from light.[18][20]

-

Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 5-10 minutes.[18][20]

-

Remove excess periodate (B1199274) and byproducts by buffer exchange into an amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0) using a desalting column or dialysis.[19][20]

Part 2: Oxime Ligation

Materials:

-

Aldehyde-functionalized antibody

-

This compound

-

Conjugation Buffer: Amine-free buffer, pH 6.0-7.5[19]

-

Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in water or DMSO)[2][12]

-

Anhydrous DMSO or DMF for preparing the linker stock solution[18]

Procedure:

-

Warm the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.[2][18]

-

To the solution of the aldehyde-functionalized antibody, add the this compound stock solution to achieve a 10- to 50-fold molar excess.[18][21]

-

(Optional but recommended for neutral pH) If using a catalyst, add the stock solution to a final concentration of 1-10 mM for aniline or 50-100 mM for mPDA.[2][12][18]

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[20] Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

Part 3: Purification and Analysis

Materials:

-

Size-exclusion chromatography (SEC) column or dialysis cassette

-

Appropriate buffers for purification and storage

Procedure:

-

Purify the antibody-PEG conjugate from excess unreacted linker and catalyst using SEC or dialysis.[18][20]

-

Analyze the purified conjugate to determine the degree of labeling and confirm its integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

Caption: General experimental workflow for antibody conjugation.

Structural Factors and Linkage Stability

The stability of the resulting conjugate is a key advantage of oxime ligation. Several factors influence this stability:

-

Linkage Type: Oxime bonds are significantly more stable against hydrolysis than hydrazone or imine bonds, particularly at physiological pH.[8][17][19] Conjugates derived from ketones also tend to be more hydrolytically stable than those derived from aldehydes.[6][9]

-

pH: While formation is optimal under mildly acidic conditions, the resulting oxime bond is most stable at neutral or slightly basic pH and is susceptible to acid-catalyzed hydrolysis.[7][10]

-

Electronic Effects: Electron-withdrawing groups near the C=N bond can decrease the basicity of the imine nitrogen, making it less prone to protonation and subsequent hydrolysis.[10] The higher electronegativity of the oxygen atom in an oxime compared to the nitrogen in a hydrazone contributes to its superior stability.[10][17]

References

- 1. Aminooxy-PEG-acid |Acid-PEG-Aminooxy | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. precisepeg.com [precisepeg.com]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Aminooxy-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Aminooxy-PEG1-acid, a bifunctional linker critical in bioconjugation and drug development. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer, coupled with a reactive aminooxy group and a terminal carboxylic acid, this compound is anticipated to exhibit favorable solubility in a range of solvents. Understanding its solubility is paramount for the successful design and execution of experiments in areas such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide modifications.

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong indication of its solubility characteristics. The short PEG chain (n=1) significantly enhances hydrophilicity, suggesting good solubility in aqueous solutions.[1] The polar aminooxy and carboxylic acid functional groups further contribute to its solubility in polar solvents.

Based on data for structurally related compounds, this compound is expected to be soluble in water and a variety of common organic solvents used in laboratory settings.

Data on Structurally Similar Compounds

To provide a practical reference, the following table summarizes the known solubility of structurally analogous compounds containing the aminooxy-PEG moiety. This data serves as a strong qualitative indicator of the expected solubility for this compound.

| Compound Name | Soluble In | Insoluble In | Source |

| Aminooxy-PEG1-amine HCl salt | Water, DMSO, DCM, DMF | Not Specified | [2] |

| Aminooxy-PEG1-azide | DMSO and other organic solvents | Not Specified | [3] |

| Aminooxy-PEG1-propargyl HCl salt | Water, DMSO, DMF | Not Specified | [4] |

| Boc-Aminooxy-PEG4-NH2 | DMSO (≥ 100 mg/mL), DMF, Alcohols | Not Specified | [5] |

| Amino-PEG12-Acid | Water, DMSO (12.5 mg/mL), DCM | Not Specified | [6] |

Note: "Boc" refers to a tert-butyloxycarbonyl protecting group, "DMSO" to Dimethyl Sulfoxide, "DCM" to Dichloromethane, and "DMF" to Dimethylformamide.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the "shake-flask" method is a reliable and widely accepted technique.[7] This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of this compound.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

-

Record the exact weight of the compound added.

-

-

Equilibration:

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period allows the solution to reach equilibrium.[6]

-

-

Phase Separation:

-

After the equilibration period, visually confirm that excess solid remains.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.[6]

-

-

Sample Collection and Preparation:

-

Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[8]

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

-

Prepare a standard curve with known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate key concepts and workflows relevant to the application of this compound, where its solubility is a critical factor.

Caption: Workflow for determining the solubility of this compound.

Caption: Reaction pathway for bioconjugation using this compound.

References

- 1. Aminooxy-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

- 2. Aminooxy-PEG1-amine, 1510385-08-6 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminooxy-PEG1-acid versus Other Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Aminooxy-PEG1-acid with other commonly used short Polyethylene Glycol (PEG) linkers, specifically those functionalized with N-hydroxysuccinimide (NHS) esters and maleimides. This document delves into their core chemical properties, reactivity, stability, and hydrophilicity, supported by quantitative data where available. Detailed experimental protocols for their application in bioconjugation are provided, alongside visualizations of relevant biological pathways to aid in the rational design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Short PEG Linkers in Bioconjugation

Short PEG linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule (e.g., an antibody) to another molecule of interest (e.g., a therapeutic payload or a reporter molecule).[1] The choice of linker is critical as it can significantly influence the solubility, stability, pharmacokinetics, and overall efficacy of the resulting conjugate.[2][3] This guide focuses on a comparative analysis of three key classes of short PEG linkers, distinguished by their reactive moieties: Aminooxy, NHS ester, and Maleimide (B117702).

Core Properties and Comparative Data

The selection of a suitable linker is predicated on a thorough understanding of its physicochemical properties. This section provides a comparative overview of this compound, NHS-PEG-acid, and Maleimide-PEG-acid.

Physicochemical Properties

The fundamental properties of these linkers are summarized in the table below.

| Property | This compound | NHS-PEG-acid | Maleimide-PEG-acid |

| IUPAC Name | 2-(2-(aminooxy)ethoxy)acetic acid | 2,5-dioxopyrrolidin-1-yl 2-(2-ethoxyethoxy)acetate | 1-(2-(2-ethoxyethoxy)acetyl)-1H-pyrrole-2,5-dione |

| Molecular Formula | C4H9NO4 | C10H15NO6 | C10H11NO5 |

| Molecular Weight | 135.12 g/mol | 245.23 g/mol | 225.19 g/mol |

| Reactive Group | Aminooxy (-ONH2) | N-hydroxysuccinimide ester | Maleimide |

| Target Functional Group | Aldehydes and Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |

| Solubility | Soluble in water and polar organic solvents.[4] | Soluble in organic solvents (DMSO, DMF); aqueous solubility is moderate and can be influenced by buffer conditions.[5] | Soluble in organic solvents (DMSO, DMF); aqueous solubility is moderate.[6] |

Reactivity and Reaction Conditions

The efficiency of conjugation is highly dependent on the reaction conditions. The following table outlines the optimal conditions for each linker type.

| Parameter | Aminooxy (Oxime Ligation) | NHS Ester (Amidation) | Maleimide (Thioether Formation) |

| Optimal pH | 6.5 - 7.5[7] | 7.2 - 8.5[8] | 6.5 - 7.5[8] |

| Reaction Time | 2 - 16 hours at room temperature (can be accelerated with catalysts).[9] | 30 - 60 minutes at room temperature.[8] | 2 - 4 hours at room temperature.[8] |

| Catalyst | Aniline (B41778) or its derivatives can accelerate the reaction.[9][10] | Generally not required. | Generally not required. |

| Common Side Reactions | Transoximation (exchange reaction).[9] | Hydrolysis of the NHS ester.[2][11] | Hydrolysis of the maleimide ring; retro-Michael reaction.[11][12] |

Stability of the Resulting Conjugate

The stability of the covalent bond formed between the linker and the biomolecule is crucial for the in vivo performance of the conjugate.

| Linkage Type | Bond Formed | Relative Stability | Key Considerations |

| Oxime | -C=N-O- | Very High | Significantly more stable than imines and hydrazones, especially at physiological pH.[13][14][15][16][17] |

| Amide | -CO-NH- | Very High | Extremely stable under physiological conditions.[8] |

| Thioether | -S- | High | The initial thiosuccinimide adduct can undergo a retro-Michael reaction, but subsequent hydrolysis of the ring leads to a stable thioether bond.[8] |

Hydrophilicity

The PEG component of the linker enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.

| Linker Type | Hydrophilicity Contribution | Impact on Conjugate |

| This compound | The short PEG chain and the polar aminooxy and acid groups contribute to its hydrophilicity. | Can improve the solubility of hydrophobic payloads.[18] |

| NHS-PEG-acid | The PEG chain is the primary contributor to hydrophilicity. | Enhances the aqueous solubility of the conjugate.[18] |

| Maleimide-PEG-acid | The PEG chain imparts hydrophilicity. | Helps to mitigate the hydrophobicity of many payloads used in ADCs.[19] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of each linker type to antibodies, a common application in drug development.

Protocol for Antibody Conjugation using this compound (Oxime Ligation)

This protocol describes the conjugation of an aminooxy-functionalized linker to an antibody that has been engineered to contain an aldehyde or ketone group.

Materials:

-

Antibody with an accessible aldehyde or ketone group (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.0).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Aniline (optional, as a catalyst).

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0.

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or desalting column).

Procedure:

-

Reagent Preparation:

-

Ligation Reaction:

-

To the antibody solution, add the this compound stock solution to a final molar excess of 1.5 to 5 equivalents.[9]

-

If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM. Ensure the final concentration of the organic solvent is below 10% (v/v).[9]

-

Gently mix the components and incubate at room temperature for 2-16 hours.[9]

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by analyzing small aliquots at different time points using LC-MS to observe the formation of the conjugate.[9]

-

-

Purification:

-

Remove unreacted linker and catalyst by SEC or a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Protocol for Antibody Conjugation using NHS-PEG-acid

This protocol details the non-specific conjugation of an NHS ester-functionalized PEG linker to the primary amines (lysine residues) of an antibody.[20][21]

Materials:

-

Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5).

-

NHS-PEG-acid.

-

Anhydrous DMSO or DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[22]

-

Purification system (e.g., SEC or desalting column).

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[22] If necessary, perform a buffer exchange.

-

-

Prepare PEG Reagent:

-

Allow the vial of NHS-PEG-acid to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the NHS-PEG-acid in anhydrous DMSO or DMF immediately before use to a concentration of 10 mM.[] Do not store the stock solution.[5]

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the NHS-PEG-acid solution to the antibody solution.[5]

-

Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[]

-

-

Quenching the Reaction (Optional):

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[22] Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove unreacted linker and byproducts using SEC or a desalting column.

-

Protocol for Antibody Conjugation using Maleimide-PEG-acid

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to the thiol groups of cysteine residues in a reduced antibody.[24][25]

Materials:

-

Antibody solution (in a thiol-free buffer like PBS, pH 7.0-7.5).

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).

-

Maleimide-PEG-acid.

-

Anhydrous DMSO or DMF.

-

Quenching reagent (e.g., N-acetylcysteine or cysteine).

-

Purification system (e.g., SEC or desalting column).

Procedure:

-

Antibody Reduction:

-

Maleimide-PEG-acid Solution Preparation:

-

Dissolve the Maleimide-PEG-acid in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[26]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[26]

-

-

Purification:

-

Purify the conjugate using SEC or a desalting column to remove excess linker, reducing agent, and quenching reagent.

-

Visualization of Relevant Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the cellular pathways relevant to the applications of these linkers in ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

Caption: Cellular uptake and payload release pathway of an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3][27]

Conclusion

The selection of a short PEG linker is a critical decision in the design of bioconjugates. This compound, with its ability to form highly stable oxime bonds with aldehydes and ketones, offers a powerful tool for site-specific conjugation. In comparison, NHS-PEG-acid provides a robust method for labeling abundant lysine (B10760008) residues, resulting in very stable amide bonds, though with less site-specificity. Maleimide-PEG-acid offers a balance of high specificity for less abundant cysteine residues and the formation of a stable thioether bond.

The choice between these linkers should be guided by the specific requirements of the application, including the availability of target functional groups on the biomolecule, the desired level of site-specificity, and the required in vivo stability of the conjugate. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the rational design and synthesis of next-generation biotherapeutics.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vectorlabs.com [vectorlabs.com]

- 17. biotium.com [biotium.com]

- 18. NHS ester protocol for labeling proteins [abberior.rocks]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 22. biotium.com [biotium.com]

- 24. researchgate.net [researchgate.net]

- 25. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. biorxiv.org [biorxiv.org]

The Pivotal Role of the PEG1 Spacer in Aminooxy-PEG1-acid: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the strategic choice of a linker molecule is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Aminooxy-PEG1-acid has emerged as a valuable heterobifunctional linker, offering a powerful combination of chemoselective ligation and a versatile handle for further modification. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a particular focus on the often-underestimated role of its single polyethylene (B3416737) glycol (PEG) unit. We will delve into the quantitative impact of this short spacer, provide detailed experimental protocols, and visualize key workflows to empower researchers in the rational design of next-generation bioconjugates.

Core Components and Their Synergistic Function

This compound is a precisely engineered molecule comprising three key components: an aminooxy group, a single ethylene (B1197577) glycol unit (PEG1), and a terminal carboxylic acid. This unique architecture allows for a sequential and controlled approach to bioconjugation.

-

The Aminooxy Group (-ONH₂): This moiety is the cornerstone of a highly efficient and bioorthogonal reaction known as oxime ligation . It reacts specifically and spontaneously with aldehydes and ketones under mild, aqueous conditions to form a highly stable oxime bond.[1][2] This chemoselectivity is crucial when working with complex biomolecules, as it avoids side reactions with other functional groups.[3][4]

-

The Carboxylic Acid Group (-COOH): The terminal carboxylic acid provides a versatile handle for a secondary conjugation step. It can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines present on biomolecules, surfaces, or other linkers.[5][6]

-

The PEG1 Spacer (-O-CH₂-CH₂-): While seemingly modest, this single ethylene glycol unit plays a critical role in modulating the physicochemical properties of the linker and the final conjugate.

The Subtle but Significant Impact of the PEG1 Spacer

The inclusion of even a single PEG unit can have a profound impact on the performance of a bioconjugate. While longer PEG chains are well-known for their ability to enhance solubility and extend circulation half-life, the short PEG1 spacer in this compound offers a nuanced set of advantages.

Enhanced Solubility and Reduced Aggregation

Many potent therapeutic payloads and fluorescent dyes are hydrophobic. The hydrophilic nature of the PEG1 spacer helps to mitigate this hydrophobicity, improving the overall solubility of the linker-payload complex and the final bioconjugate.[7] This is particularly critical in preventing aggregation, which can lead to reduced efficacy and potential immunogenicity.

Steric Hindrance and Optimized Binding

The PEG1 spacer provides a defined spatial separation between the conjugated molecules. This can be crucial in minimizing steric hindrance, allowing both the biomolecule (e.g., an antibody) and the payload (e.g., a small molecule drug) to maintain their native conformations and binding affinities for their respective targets.

A Balance of Properties

The PEG1 spacer strikes a balance between providing the benefits of PEGylation, such as improved solubility, without the potential drawbacks of longer PEG chains, which can sometimes negatively impact binding affinity or lead to the generation of anti-PEG antibodies.

Data Presentation: The Influence of Short PEG Spacers

While direct quantitative comparisons for a PEG1 spacer are not extensively documented in a single study, the following tables summarize the general trends observed with short PEG linkers, providing a basis for understanding the contribution of the PEG1 unit in this compound.

| Property | Impact of Short PEG Spacer (e.g., PEG1) | Rationale |

| Solubility | Moderate Increase | The hydrophilic ethylene glycol unit improves the overall aqueous solubility of the conjugate, particularly with hydrophobic payloads. |

| Stability | Enhanced | The PEG spacer can sterically shield the payload and the linkage from enzymatic degradation, contributing to increased stability in biological media. |

| Binding Affinity | Generally Preserved | The short spacer provides sufficient distance to minimize steric hindrance between the conjugated partners, thus preserving their binding capabilities. |

| Pharmacokinetics | Minimal to Moderate Impact | While longer PEG chains are required for significant extension of circulation half-life, even a short PEG spacer can subtly influence biodistribution and clearance. |

| Immunogenicity | Potentially Reduced | The PEG unit can help to mask potential epitopes on the linker-payload complex, although this effect is more pronounced with longer PEG chains. |

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Oxime Ligation to an Aldehyde-Modified Protein

Objective: To conjugate this compound to a protein that has been modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein

-

This compound

-

Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5-7.5)

-

Aniline (B41778) (optional, as a catalyst)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Prepare the aldehyde-modified protein in the conjugation buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Linker Preparation: Dissolve this compound in the conjugation buffer to a final concentration that is in 10-50 fold molar excess to the protein.

-

Conjugation Reaction: Add the this compound solution to the protein solution. If using a catalyst, a final concentration of 10-100 mM aniline can be added.[3]

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing. The progress of the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation.

-

Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: The final conjugate can be characterized by techniques such as mass spectrometry to confirm the addition of the linker.

Protocol 2: EDC/NHS Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

Objective: To conjugate the this compound (already linked to a payload via oxime ligation) to a protein or other molecule containing a primary amine.

Materials:

-

Aminooxy-PEG1-payload conjugate (from Protocol 1)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns for purification

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a 10 mg/mL solution of the amine-containing protein in Conjugation Buffer (PBS, pH 7.4). Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. Prepare a 100 mM stock solution of the Aminooxy-PEG1-payload conjugate in anhydrous DMF or DMSO.

-

Activation of Carboxylic Acid: In a reaction tube, combine the Aminooxy-PEG1-payload conjugate with EDC and NHS in Activation Buffer. A molar excess of 1.5 to 2.0 equivalents of both EDC and NHS over the acid is recommended. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to generate the active NHS ester.

-

Conjugation to Amine-containing Molecule: Immediately add the activated Aminooxy-PEG1-payload solution to the amine-containing molecule dissolved in Conjugation Buffer. For optimal results, the pH of the reaction mixture should be raised to 7.2-7.5. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

-

Characterization: The final conjugate can be characterized by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Mandatory Visualizations

Signaling Pathway: Mechanism of Oxime Ligation

Experimental Workflow: Two-Step Bioconjugation using this compound

Logical Relationship: The Role of the PEG1 Spacer

Conclusion

This compound is a highly versatile and efficient heterobifunctional linker that empowers the precise construction of complex bioconjugates. The integral role of the PEG1 spacer, though subtle, is critical in enhancing the solubility and stability of the resulting conjugates while minimizing steric hindrance to preserve biological activity. By understanding the interplay of its functional groups and the nuanced contribution of its short PEG chain, researchers can leverage this compound to develop novel therapeutics and diagnostic agents with improved performance and a greater potential for clinical success. The provided protocols and workflows serve as a robust foundation for the practical application of this powerful bioconjugation tool.

References

In-Depth Technical Guide: Aminooxy-PEG1-acid Safety and Handling

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling procedures for Aminooxy-PEG1-acid (CAS No. 2921-14-4), a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics.

Product Identification and Properties

This compound, also known as 2-(Aminooxy)acetic acid, is a PEG linker containing a reactive aminooxy group and a terminal carboxylic acid. This structure allows for the conjugation of molecules containing aldehyde or ketone functionalities via an oxime bond, while the carboxylic acid can form a stable amide bond with primary amines.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2921-14-4 | |

| Molecular Formula | C2H5NO3 | |

| Molecular Weight | 91.07 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 127-130 °C | |

| Purity | ≥95% - >98% | |

| Synonyms | 2-(Aminooxy)acetic acid, Carboxymethoxylamine, O-(Carboxymethyl)hydroxylamine |

Hazard Identification and Safety Precautions

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, appropriate safety precautions should be observed.

Table 2: GHS Hazard Classification

| Classification | Status |

| Hazard Classification | Not a hazardous substance or mixture |

General Precautionary Measures:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 3: Handling and Storage Recommendations

| Condition | Recommendation | Reference |

| Storage Temperature | 2-8°C or -20°C, protect from light | |

| Handling | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | |

| Incompatible Materials | Strong oxidizing agents |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust filter.

First Aid Measures

In case of exposure, follow these first aid procedures:

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Workflow

The following diagram illustrates a general workflow for handling a chemical reagent like this compound in a laboratory setting, from receiving and preparation to reaction and disposal.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in the development of protein therapeutics, diagnostics, and research reagents. Aminooxy-PEG1-acid is a heterobifunctional linker that enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to a protein through a stable oxime bond. This methodology offers a high degree of control over the conjugation site, preserving the protein's native structure and function.

The core principle involves the reaction between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target protein. These carbonyl groups can be introduced into the protein backbone at specific sites through genetic code expansion or by the oxidation of carbohydrate moieties on glycoproteins.[1][2] The formation of the oxime linkage is highly efficient and chemoselective, proceeding under mild aqueous conditions.[3][4] The terminal carboxylic acid group on the PEG linker provides a handle for further modifications or can be used to modulate the overall charge and solubility of the protein conjugate.[5]

This document provides detailed protocols for the labeling of proteins with this compound, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

The efficiency of protein labeling with this compound is influenced by several factors, including pH, temperature, reaction time, and the presence of a catalyst. The following table summarizes typical reaction parameters and expected outcomes based on the principles of oxime ligation.

| Parameter | Typical Range | Expected Outcome/Remarks |

| pH | 5.5 - 7.4 | Reaction is more efficient at slightly acidic pH (5.5-6.5). At neutral pH, a catalyst is recommended.[1][6] |

| Temperature | 4 - 37 °C | Room temperature is generally sufficient. Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. Reactions are often driven to completion within this timeframe.[7] |

| Molar Excess of this compound | 10 - 50 fold | A molar excess ensures efficient labeling. The optimal ratio should be determined empirically for each protein.[1][8] |

| Catalyst (Aniline or its derivatives) | 10 - 100 mM | Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917), can significantly accelerate the rate of oxime bond formation, especially at neutral pH.[6][8] |

| Degree of Labeling (DOL) | 0.5 - 2.0 | The desired DOL depends on the specific application. A DOL between 0.5 and 1 is often ideal to maintain protein function.[9] Over-labeling can potentially impact protein activity. |

| Labeling Efficiency | > 80% | With optimized conditions, high labeling efficiencies can be achieved. Efficiency can be assessed by methods such as SDS-PAGE, mass spectrometry, or HPLC.[5][7] |

Experimental Protocols

Protocol 1: Labeling of a Glycoprotein (B1211001) via Oxidation of Carbohydrates

This protocol describes the generation of aldehyde groups on a glycoprotein through mild oxidation of its carbohydrate moieties, followed by conjugation with this compound.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium periodate (B1199274) (NaIO₄)

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

-

Quenching Solution: 20 mM Glycerol in PBS

-

Purification column (e.g., size-exclusion chromatography)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[8]

-

Oxidation:

-

Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Quench the reaction by adding the Quenching Solution and incubate for 10 minutes on ice.

-

-

Purification of Oxidized Protein: Remove excess reagents by size-exclusion chromatography or dialysis against the Reaction Buffer.

-

Conjugation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10-50 mM.

-

Add the this compound stock solution to the oxidized protein solution to achieve a 20-50 fold molar excess.

-

(Optional) For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[8]

-

Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

-

-

Purification of the Conjugate: Purify the protein conjugate using size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted this compound and other reagents.

-

Characterization:

Protocol 2: Labeling of a Protein with a Genetically Encoded Aldehyde Tag

This protocol is for proteins that have been engineered to contain a specific aldehyde tag.

Materials:

-

Aldehyde-tagged protein

-

This compound

-

Labeling Buffer: 100 mM MES, pH 5.5, or 100 mM Sodium Phosphate, pH 7.0

-

Aniline or m-phenylenediamine (optional catalyst)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the aldehyde-tagged protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[1]

-

If using a neutral pH buffer, the addition of a catalyst like aniline or m-phenylenediamine to a final concentration of 10-100 mM is recommended to accelerate the reaction.[8]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification: Purify the PEGylated protein conjugate using a desalting column or dialysis to remove excess reagents.

-

Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful labeling and determine the DOL.

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Reaction scheme of oxime ligation for protein PEGylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. creativepegworks.com [creativepegworks.com]

Application Notes and Protocols for Site-Specific Protein Modification Using Aminooxy-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the precise attachment of various moieties such as drugs, imaging agents, and polymers to proteins. This precision is critical for the development of next-generation therapeutics like antibody-drug conjugates (ADCs), as well as for advancing our understanding of protein function.[1] One of the most robust and versatile methods for achieving site-specific modification is through oxime ligation, a bioorthogonal reaction between an aminooxy group and a ketone or aldehyde.[1][2]

Aminooxy-PEG1-acid is a heterobifunctional linker that facilitates this specific conjugation. It features a terminal aminooxy group for reaction with a carbonyl (aldehyde or ketone) on a target protein, and a carboxylic acid group for further functionalization or to enhance solubility. The short polyethylene (B3416737) glycol (PEG) spacer improves the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend its in vivo half-life.[2] This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification.

Principle of the Method

The core of this protein modification strategy is a two-step process:

-

Introduction of a Carbonyl Group: A unique aldehyde or ketone group is introduced into the target protein at a specific site. This can be achieved through several methods, including:

-

Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate (B1199274) (NaIO₄) can convert an N-terminal serine or threonine residue to a glyoxylyl group.[3]

-

Oxidation of Glycans: For glycoproteins, the sialic acid residues can be oxidized with NaIO₄ to generate aldehyde groups.[4][5]

-

Enzymatic Modification: Specific enzymes can be used to introduce a bioorthogonal functional group onto the protein.[3]

-

Incorporation of Unnatural Amino Acids (UAAs): An unnatural amino acid containing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine (pAcPhe), can be genetically incorporated at a specific site in the protein.[1]

-

-

Oxime Ligation: The protein containing the unique carbonyl handle is then reacted with this compound. The aminooxy group (-ONH₂) of the linker chemoselectively attacks the aldehyde or ketone on the protein to form a stable oxime bond (-O-N=C).[2] This reaction is highly specific and proceeds under mild, aqueous conditions, preserving the protein's structure and function.[2]

Key Applications

The versatility of this compound and oxime ligation lends itself to a wide range of applications in research and drug development:

-

PEGylation of Proteins and Peptides: Covalently attaching PEG to therapeutic proteins can improve their stability, solubility, and pharmacokinetic profiles.[2][6]

-

Development of Antibody-Drug Conjugates (ADCs): This method allows for the site-specific attachment of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs for targeted cancer therapy.[2]

-

Fluorescent Labeling: The attachment of fluorescent probes enables the imaging and tracking of biomolecules in vitro and in vivo.[2]

-

Surface Modification: Proteins can be immobilized onto surfaces for the development of biosensors and other diagnostic tools.[2]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (B1211001) via Oxidation

This protocol describes the generation of aldehyde groups on a glycoprotein by oxidizing its sialic acid residues.

Materials:

-

Glycoprotein

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Sodium periodate (NaIO₄)

-

Desalting column

Procedure:

-

Dissolve the glycoprotein in PBS at a concentration of 1-5 mg/mL.[4]

-

Prepare a fresh solution of sodium periodate (NaIO₄) in PBS.

-

Add the NaIO₄ solution to the protein solution to a final concentration of 1-2 mM.[4]

-

Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.[4]

-

Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes.[4]

-

Remove excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2).[4]

Protocol 2: Site-Specific Modification of an Aldehyde-Containing Protein with this compound

This protocol details the oxime ligation reaction between an aldehyde-containing protein and this compound.

Materials:

-

Aldehyde-containing protein (from Protocol 1 or other methods)

-

This compound

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.5 or PBS, pH 7.2-7.4[4]

-

Aniline (B41778) or m-Phenylenediamine (mPDA) catalyst (optional)

-

Anhydrous DMSO or DMF for preparing stock solutions

-

Desalting column or dialysis cassettes for purification

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[4]

-

Dissolve the aldehyde-containing protein in the chosen Reaction Buffer to a final concentration of 10-100 µM.

-

If using a catalyst, add aniline or mPDA to the protein solution to a final concentration of 10-100 mM. Aniline can accelerate the reaction rate significantly.[7]

-

Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution.[1][4]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[1] The reaction progress can be monitored by SDS-PAGE and mass spectrometry.

-

Purify the protein-PEG1-acid conjugate using a desalting column or dialysis to remove excess linker and catalyst.[4]

Data Presentation

Table 1: Typical Reaction Parameters for Oxime Ligation

| Parameter | Recommended Range | Notes |

| pH | 4.5 - 7.5 | Optimal pH can depend on the specific protein and catalyst used.[8] |

| Temperature | 4°C - 37°C | Lower temperatures may require longer incubation times.[1][9] |

| Molar Excess of this compound | 10 - 100 fold | Higher excess can drive the reaction to completion but may require more extensive purification.[1][4] |

| Catalyst Concentration (Aniline/mPDA) | 10 - 100 mM | Catalysts can significantly accelerate the reaction rate.[1][4][9] |

| Reaction Time | 1 - 22 hours | Monitor reaction progress to determine the optimal time.[1][9] |

| Protein Concentration | 10 - 100 µM | Higher concentrations can increase reaction efficiency.[1][9] |

Table 2: Characterization of PEGylated Proteins